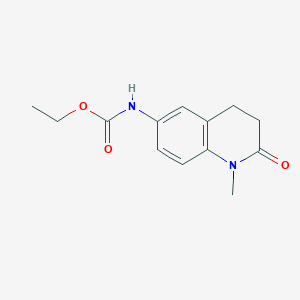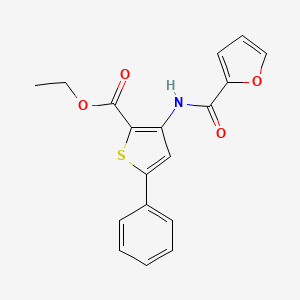![molecular formula C26H26N4O4S B6572225 ethyl 4-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1021230-31-8](/img/structure/B6572225.png)
ethyl 4-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[3,2-d]pyrimidine ring, a phenyl ring, and a benzoate ester group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[3,2-d]pyrimidine ring and the phenyl ring are both aromatic, which means they are particularly stable and can participate in pi stacking interactions. The benzoate ester group is polar, which could influence the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar benzoate ester group and the nonpolar aromatic rings. Its melting and boiling points would depend on factors like the size and shape of the molecule, and the types of intermolecular forces it can form .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “ethyl 4-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate”, also known as “F3382-1743”:
Antiviral Applications
F3382-1743 has shown potential as an antiviral agent. Its unique structure allows it to inhibit the replication of various viruses by interfering with viral enzymes and proteins. Studies have demonstrated its efficacy against influenza, hepatitis C, and other RNA viruses . The compound’s ability to target viral replication mechanisms makes it a promising candidate for developing new antiviral therapies.
Anticancer Properties
Research has highlighted the anticancer properties of F3382-1743. The compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancers . It induces apoptosis (programmed cell death) and inhibits cell proliferation by targeting specific signaling pathways involved in cancer progression. These properties make it a valuable compound for developing novel anticancer drugs.
Antimicrobial Activity
F3382-1743 has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens . Its mechanism of action involves disrupting the cell membrane integrity and inhibiting essential enzymes required for microbial survival. This broad-spectrum antimicrobial activity suggests its potential use in treating infections caused by resistant strains of bacteria and fungi.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects. F3382-1743 inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation . This property is particularly useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate the immune response makes it a promising candidate for anti-inflammatory drug development.
Antioxidant Properties
The compound exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage and aging-related diseases. F3382-1743’s antioxidant effects make it a valuable compound for developing supplements and therapies aimed at reducing oxidative damage.
These diverse applications highlight the potential of F3382-1743 in various fields of scientific research and drug development. If you have any specific questions or need further details on any of these applications, feel free to ask!
[Source 1] [Source 2] [Source 3] [Source 4] : [Source 5] : [Source 6] : [Source 7] : [Source 8]
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-4-34-25(33)18-10-12-19(13-11-18)28-21(31)15-35-26-29-22-20(17-8-6-5-7-9-17)14-27-23(22)24(32)30(26)16(2)3/h5-14,16,27H,4,15H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNGKBVYEITYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6572142.png)
![ethyl 4-{2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate](/img/structure/B6572145.png)
![ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate](/img/structure/B6572149.png)

![ethyl 4-[(3,3-diphenylpropyl)amino]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6572156.png)

![ethyl 4-[(3,3-diphenylpropyl)amino]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6572178.png)
![ethyl 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6572193.png)
![ethyl 4-{[(1E)-2-cyano-2-(4-{3-oxo-3H-benzo[f]chromen-2-yl}-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate](/img/structure/B6572204.png)
![ethyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6572209.png)
![ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6572217.png)
![ethyl 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6572241.png)
![ethyl 4-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6572248.png)
![ethyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B6572253.png)